Pentanal, (2,4-dinitrophenyl)hydrazone

Descripción general

Descripción

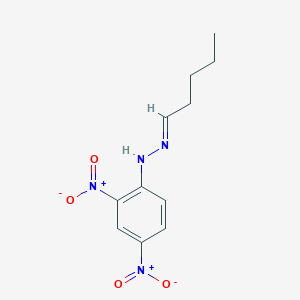

Pentanal, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₁H₁₄N₄O₄ and a molecular weight of 266.2533 g/mol . . This compound is a derivative of hydrazone, formed by the reaction of pentanal with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the identification and quantification of aldehydes and ketones.

Métodos De Preparación

The synthesis of pentanal, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine under acidic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:

Pentanal+2,4-dinitrophenylhydrazine→Pentanal, (2,4-dinitrophenyl)hydrazone+Water

Industrial production methods for hydrazones, including this compound, often involve mechanochemical synthesis or solid-state melt reactions . These methods are efficient and environmentally friendly, as they minimize the use of solvents and reduce waste.

Análisis De Reacciones Químicas

Formation Reaction

The synthesis of pentanal, (2,4-dinitrophenyl)hydrazone occurs through a condensation reaction between pentanal and DNPH under acidic conditions. The process involves nucleophilic addition-elimination, where the hydrazine group of DNPH attacks the carbonyl carbon of pentanal, followed by dehydration (Figure 1) .

Experimental Protocol (from ):

-

Reactants: 3 mmol DNPH + 3 mmol pentanal in 35 mL toluene.

-

Conditions: Heated at 403 K (130°C) with a Dean-Stark trap for 3 hours.

-

Yield: 69% after recrystallization from ethanol.

-

Characterization:

Mechanistic Insights

The reaction proceeds via two key steps (Figure 2) :

-

Nucleophilic Addition: The hydrazine’s amine group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Acid-Catalyzed Dehydration: The intermediate loses a water molecule, forming the stable hydrazone.

-

Rate Law: First-order in base and carbonyl compound.

-

Catalysis: General acid catalysis accelerates dehydration.

-

Activation Energy: Lowered in polar aprotic solvents like toluene due to improved leaving-group departure.

Comparative Reactivity

Pentanal’s hydrazone exhibits distinct reactivity compared to other aldehydes (Table 1) :

| Compound | Reaction Time | Yield | Melting Point |

|---|---|---|---|

| Pentanal DNPH | 3 hours | 69% | 98–99°C |

| Butanal DNPH | 2.5 hours | 75% | 95–97°C |

| Benzaldehyde DNPH | 4 hours | 82% | 169–171°C |

Key Observations:

-

Longer aliphatic chains (e.g., pentanal vs. butanal) slightly reduce reaction efficiency due to steric hindrance.

-

Aromatic aldehydes (e.g., benzaldehyde) require prolonged heating for complete conversion .

Stability and Secondary Reactions

Pentanal DNPH is stable under standard conditions but participates in limited secondary reactions:

-

Hydrolysis: Reversible in aqueous acidic media, regenerating pentanal and DNPH.

-

Nucleophilic Additions: Reacts with Grignard reagents at the hydrazone’s C=N bond, forming substituted amines (rarely utilized due to low selectivity).

Aplicaciones Científicas De Investigación

Pentanal, (2,4-dinitrophenyl)hydrazone has several scientific research applications. In chemistry, it is used as a reagent for the identification and quantification of aldehydes and ketones . The compound forms colored precipitates with these carbonyl compounds, which can be easily separated and analyzed by techniques such as column chromatography and recrystallization .

In biology and medicine, hydrazone derivatives, including this compound, have been studied for their antimicrobial and antitubercular activities . These compounds have shown potential as therapeutic agents against various bacterial and fungal pathogens .

In industry, hydrazone derivatives are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes . Their ability to form stable complexes with metal ions makes them useful in various catalytic and analytical applications .

Mecanismo De Acción

The mechanism of action of pentanal, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions . The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative . The molecular targets and pathways involved in these reactions include the carbonyl group of aldehydes and ketones, which are essential for the formation of the hydrazone derivative .

Comparación Con Compuestos Similares

Pentanal, (2,4-dinitrophenyl)hydrazone is similar to other hydrazone derivatives, such as benzaldehyde, (2,4-dinitrophenyl)hydrazone and acetone, (2,4-dinitrophenyl)hydrazone . These compounds share a common hydrazone functional group and are used for similar applications in analytical chemistry . this compound is unique in its ability to form stable complexes with metal ions, making it particularly useful in catalytic and analytical applications .

Similar compounds include:

- Benzaldehyde, (2,4-dinitrophenyl)hydrazone

- Acetone, (2,4-dinitrophenyl)hydrazone

- Butanal, (2,4-dinitrophenyl)hydrazone

Actividad Biológica

Pentanal, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of pentanal with 2,4-dinitrophenylhydrazine, and its molecular formula is C₁₁H₁₄N₄O₄ with a molecular weight of 266.25 g/mol .

Hydrazones, including this compound, primarily interact with biological targets via the formation of covalent bonds. This reaction often involves nucleophilic addition-elimination mechanisms where the nitrogen atom in the hydrazone acts as a nucleophile . The biological activity of hydrazones is attributed to their unique structural properties, particularly the presence of the C=N bond which can participate in various biochemical interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Hydrazones have been extensively studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi .

- Antitubercular Activity : This compound has also been evaluated for its potential against Mycobacterium tuberculosis. Studies suggest that hydrazone derivatives can inhibit the growth of this pathogen .

- Antifungal Activity : A related study on hydrazones revealed promising antifungal properties against Candida species. For instance, compounds derived from similar structures exhibited significant inhibition rates .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of hydrazones including this compound. Below are key findings from recent research:

-

Antifungal Efficacy : In a study assessing various diaryl hydrazones derived from 2,4-dinitrophenylhydrazine, compounds were tested against Candida strains. Compound 3g showed up to 41% inhibition of C. tropicalis at a concentration of 100 μg/mL .

Compound % Inhibition at 100 μg/mL 3g 41% 3h Decreased activity Fluconazole Standard control - Structure-Activity Relationship : The study established preliminary structure-activity relationships indicating that modifications in the hydrazone structure could enhance biological activity. The presence of halogen substituents was noted to improve lipophilicity and consequently the antimicrobial potency .

- General Biological Properties : A review on hydrazones highlights their wide-ranging pharmacological activities including anti-inflammatory and anticancer effects. The review emphasizes that these compounds are promising candidates for drug development due to their diverse mechanisms of action .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound remains largely unexplored. Factors such as pH and temperature can influence its stability and bioavailability in biological systems . Further studies are needed to elucidate its safety profile and potential side effects.

Propiedades

IUPAC Name |

2,4-dinitro-N-(pentylideneamino)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9(14(16)17)8-11(10)15(18)19/h5-8,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVOZGLOQUHZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268121 | |

| Record name | n-Valeraldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2057-84-3 | |

| Record name | n-Valeraldehyde 2,4-dinitrophenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2057-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Valeraldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeraldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.